molecular formula C15H19BrINO3 B14782058 Tert-butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14782058
M. Wt: 468.12 g/mol
InChI Key: NDSPIGXBKLRYOS-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a bromine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Halogenation: The bromine and iodine atoms are introduced through halogenation reactions, often using bromine and iodine reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The halogen atoms make the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolidine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary but often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-chloro-5-iodophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(2-bromo-5-fluorophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl 3-(2-bromo-5-methylphenoxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry for the development of novel compounds with specific properties.

Properties

Molecular Formula

C15H19BrINO3

Molecular Weight

468.12 g/mol

IUPAC Name

tert-butyl 3-(2-bromo-5-iodophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19BrINO3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

NDSPIGXBKLRYOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)I)Br

Origin of Product

United States

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